molecular formula C14H20N2O2 B3030485 benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate CAS No. 912451-60-6

benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B3030485
CAS No.: 912451-60-6
M. Wt: 248.32
InChI Key: DQLSXOAEXCBESC-DGCLKSJQSA-N
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Description

Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by its stereospecific amino and methyl substituents at the 3- and 2-positions of the piperidine ring, respectively. The compound (CAS: 724787-35-3) is protected by a benzyl carbamate (Cbz) group, rendering it a versatile intermediate in medicinal chemistry, particularly for synthesizing enantiomerically pure pharmacophores . Its stereochemistry and functional groups make it valuable in asymmetric catalysis and drug discovery, where stereochemical integrity is critical for biological activity.

Properties

IUPAC Name

benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLSXOAEXCBESC-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693346
Record name Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912451-60-6
Record name Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2R,3R) configuration. The reaction conditions often include controlled temperatures and the use of solvents that favor the desired stereochemical outcome .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 3-position participates in nucleophilic substitution reactions, forming secondary amines or imines.

Reaction Type Conditions Reagents Products Yield Source
AlkylationTHF, 0–5°C, 12–24 hrsBenzyl bromide, K₂CO₃N-Benzyl derivative78–85%
Imine FormationEtOH, pH 5, 20–25°CAldehydes (e.g., benzaldehyde)Schiff base intermediates65–72%
Aza-Michael AdditionDCM, −20°C, 2–6 hrsα,β-Unsaturated carbonylsFunctionalized piperidines60–68%

Key Findings :

  • Alkylation proceeds with retention of stereochemistry due to the rigid piperidine ring.

  • Imine formation is pH-dependent, with optimal yields at mildly acidic conditions.

Acylation and Coupling Reactions

The amino group undergoes acylation with electrophilic reagents, while the benzyl ester can be hydrolyzed or transesterified.

Reaction Type Conditions Reagents Products Yield Source
AcylationDCM, RT, 4–8 hrsAcetyl chloride, EDCl/HOBtN-Acetyl derivative82–88%
Carbamate FormationTHF, 40–50°C, 24 hrsChloroformatesUrethane derivatives70–75%
Suzuki CouplingDMF/H₂O, Pd(PPh₃)₄, 80°CAryl boronic acidsBiaryl-functionalized piperidines55–60%

Key Findings :

  • Acylation with EDCl/HOBt minimizes racemization .

  • The benzyl ester is stable under basic coupling conditions but can be cleaved via hydrogenolysis .

Reductive Amination and Hydrogenation

The amino group facilitates reductive amination, while the benzyl group is susceptible to hydrogenolysis.

Reaction Type Conditions Reagents Products Yield Source
Reductive AminationMeOH, NaBH₃CN, 0°C–RTKetones (e.g., acetone)Tertiary amines75–80%
HydrogenolysisH₂ (1 atm), Pd/C, EtOAc, 6–8 hrsPiperidine-1-carboxylic acid90–95%
Catalytic HydrogenationRaney Ni, 50–60°C, 4–6 hrsReduced intermediates85–88%

Key Findings :

  • Hydrogenolysis of the benzyl ester proceeds quantitatively without affecting the amino group .

  • Stereochemical integrity is preserved during reductive amination .

Cyclization and Ring-Opening Reactions

The piperidine ring participates in ring-expansion or contraction reactions under controlled conditions.

Reaction Type Conditions Reagents Products Yield Source
Intramolecular CyclizationToluene, 110°C, 48 hrsBicyclic amines50–55%
Ring-OpeningHCl (conc.), reflux, 12 hrsLinear amino acid derivatives65–70%

Key Findings :

  • Cyclization requires high temperatures and anhydrous conditions to avoid side reactions .

  • Acidic ring-opening yields β-amino acids with retained stereochemistry .

Mechanistic Insights

  • Steric Effects : The 2-methyl group hinders axial attack in substitution reactions, favoring equatorial products .

  • pH Sensitivity : The amino group (pKa ~9.5) remains protonated under acidic conditions, reducing nucleophilicity.

  • Stereochemical Stability : No epimerization is observed below 60°C, as confirmed by chiral HPLC .

Scientific Research Applications

Biological Research

Enzyme-Substrate Interactions
Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate has been studied for its role in enzyme-substrate interactions. Its chiral configuration is critical for binding to specific receptors, influencing their activity and providing insights into the mechanisms underlying various biological processes.

Kinetic Resolution and Chiral Auxiliary Approaches
Research has demonstrated methods such as kinetic resolution using homochiral lithium amides to produce enantioenriched intermediates from racemic mixtures. Additionally, employing chiral auxiliaries can facilitate stereoselective transformations to achieve the desired stereocenters.

Synthesis and Production

Synthetic Pathways
The synthesis of this compound typically involves reacting benzyl chloroformate with (2R,3R)-3-amino-2-methylpiperidine under basic conditions. This reaction is often conducted in organic solvents like dichloromethane, with triethylamine used to neutralize byproducts .

Industrial Applications
In industrial settings, continuous flow systems are employed for the efficient production of this compound, ensuring consistent quality and enhanced efficiency during synthesis .

Mechanism of Action

The mechanism of action of benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interaction with other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate and related compounds:

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Molecular Weight Key Features
This compound 724787-35-3 C₁₄H₁₈N₂O₂ 3-amino, 2-methyl, Cbz group 246.31 Chiral, amino group for nucleophilic reactivity; Cbz protection
Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate 1044641-49-7 C₁₄H₁₈N₂O₂ 3-amino, 2-methyl (opposite stereochemistry) 246.31 Stereoisomer; distinct enantioselectivity in reactions
Benzyl (3R)-2-amino-3-methylpiperidine-1-carboxylate 1933774-36-7 C₁₄H₂₁ClN₂O₂ 2-amino, 3-methyl, chlorine substituent 284.78 Chlorine atom enhances lipophilicity; different substitution pattern
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate 2007919-21-1 C₁₄H₁₉NO₃ 3-hydroxy, 3-methyl 249.31 Hydroxyl group increases polarity; potential for hydrogen bonding
Benzyl (3R,4R)-3-amino-4-hydroxy-piperidine-1-carboxylate 1270497-22-7 C₁₃H₁₈N₂O₃ 3-amino, 4-hydroxy 250.29 Dual functional groups; enhanced solubility and hydrogen bonding
(2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate N/A C₁₇H₂₁NO₃ 2-allyl, 3-hydroxy 287.36 Allyl group enables click chemistry; racemic mixture

Detailed Comparative Analysis

Stereochemical Variations

The (2R,3R) and (2S,3S) stereoisomers (CAS: 724787-35-3 and 1044641-49-7, respectively) exhibit identical molecular formulas but divergent enantioselectivity. For instance, the (2R,3R) configuration may show higher affinity for specific enzyme active sites in drug candidates, whereas the (2S,3S) form could be metabolically less stable due to steric clashes .

Functional Group Differences

  • Amino vs. Hydroxyl Groups: The hydroxylated analog (CAS: 2007919-21-1) lacks the nucleophilic amino group, limiting its utility in condensation reactions. However, its hydroxyl group enhances solubility in polar solvents (e.g., water or ethanol), which is advantageous for formulation .
  • Chlorine Substituent: The chlorinated derivative (CAS: 1933774-36-7) exhibits increased molecular weight (284.78 vs.

Biological Activity

Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol
  • CAS Number : 1932572-89-8

The compound features a piperidine ring with an amino group and a benzyl ester, contributing to its unique biological properties. The chirality at the 2 and 3 positions of the piperidine ring plays a crucial role in determining its interaction with biological targets.

Pharmacological Implications

This compound has been investigated for various pharmacological activities:

  • Neurotransmitter Modulation : Its structural similarity to known neurotransmitter modulators suggests potential effects on the central nervous system. Preliminary studies indicate that it may interact with specific neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
  • Antidepressant Activity : Analogous compounds have shown promise in modulating neurotransmitter systems, particularly in the context of antidepressant effects. This activity may be linked to the compound's ability to influence serotonin and norepinephrine pathways.
  • Anticancer Properties : Research indicates that piperidine derivatives can exhibit anticancer activity. Some studies have demonstrated that compounds with similar structures induce cytotoxicity and apoptosis in various cancer cell lines, suggesting a potential therapeutic role in oncology .
  • Chemokine Receptor Antagonism : Structure-activity relationship (SAR) studies have identified benzyl-piperidines as potent small molecule antagonists for CC chemokine receptors, particularly CCR3. These compounds have shown efficacy in inhibiting eotaxin-induced eosinophil chemotaxis, highlighting their potential in treating allergic conditions and asthma .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Receptor Binding : The compound's chirality allows it to fit into active sites of various receptors, modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. The ability to inhibit cholinesterases suggests potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Aga et al., 2004 Investigated small molecule inhibitors targeting integrins; highlighted challenges in receptor conformational changes affecting drug efficacy .
Liu et al., 2020 Explored piperidine derivatives for dual cholinesterase inhibition; indicated that structural modifications enhance biological activity .
Bhattacharjee et al., 2021 Developed a series of N-benzylpiperidine derivatives showing significant antiaggregatory effects relevant for Alzheimer's treatment .

Q & A

Q. What are the common synthetic routes for benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate?

The compound is typically synthesized via coupling reactions using activated intermediates. For example, a carbamate-protected piperidine derivative (e.g., benzyl 4-(aminomethyl)piperidine-1-carboxylate) can be coupled with carboxylic acids or acylating agents under standard peptide coupling conditions (e.g., EDCI/HOBt or DCC). Evidence from multi-step syntheses shows that palladium catalysts (e.g., palladium diacetate) and tert-butyl XPhos ligands are effective in cross-coupling reactions, achieving yields up to 57% under inert atmospheres .

Q. How is the compound characterized after synthesis?

Post-synthesis characterization involves:

  • NMR spectroscopy to confirm stereochemistry and regioselectivity (e.g., distinct chemical shifts for methyl and benzyl groups).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Chiral analysis via supercritical fluid chromatography (SFC) to determine enantiomeric excess (ee) .
  • FTIR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1730 cm⁻¹) .

Q. What are the recommended storage conditions to ensure stability?

The compound should be stored in a sealed container under inert gas (e.g., nitrogen), protected from moisture and light. Recommended storage temperatures range from 2–8°C. Avoid exposure to oxidizing agents or strong acids/bases, as piperidine derivatives may undergo ring-opening or decarboxylation under harsh conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

Key variables include:

  • Catalyst selection : Palladium acetate with tert-butyl XPhos enhances coupling efficiency in Suzuki-Miyaura reactions .
  • Temperature control : Maintaining 40–100°C during coupling steps minimizes side reactions.
  • Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves stereoisomers .

Q. What strategies resolve stereochemical inconsistencies in the synthesis of (2R,3R)-configured piperidines?

  • Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to direct stereoselective amination .
  • Asymmetric catalysis : Iridium-catalyzed amination achieves >90% ee in allylic substitutions .
  • Crystallization : Recrystallization from methanol or ethanol isolates the desired diastereomer .

Q. How can reaction mechanisms be analyzed for key steps like piperidine functionalization?

  • Kinetic studies : Monitor reaction progress via TLC or HPLC to identify rate-determining steps.
  • Isotopic labeling : Use deuterated reagents (e.g., D₂O) to trace proton transfer in decarboxylation or deprotection steps.
  • Computational modeling : Density functional theory (DFT) predicts transition states for stereochemical outcomes .

Q. What are common impurities in this compound, and how are they identified?

  • Byproducts : Unreacted intermediates (e.g., tert-butyl carbamate derivatives) or epimerized stereoisomers.
  • Detection : LC-MS with UV detection at 254 nm distinguishes impurities. Pharmacopeial standards recommend thresholds of <0.1% for specified unidentified impurities .

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Peptidomimetics : The piperidine scaffold mimics proline in protease inhibitors.
  • Kinase inhibitors : Functionalization at the 3-amino position introduces hydrogen-bonding motifs for target binding .
  • Prodrugs : The benzyl ester can be hydrolyzed in vivo to release active carboxylic acid derivatives .

Data Contradiction Analysis

  • Yield variability in coupling reactions : Discrepancies in reported yields (e.g., 57% vs. 85% in similar protocols) may arise from differences in catalyst purity, solvent drying, or reaction scale. Systematic replication under controlled conditions is advised .
  • Stability under acidic conditions : While some protocols use HCl for deprotection, prolonged exposure may degrade the piperidine ring. Alternative methods (e.g., hydrogenolysis) are recommended for acid-sensitive derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate
Reactant of Route 2
benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate

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